![molecular formula C23H20N4O B2689545 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2177366-45-7](/img/structure/B2689545.png)
1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features both bipyridine and naphthalene moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of bipyridine, a well-known ligand in coordination chemistry, and naphthalene, a polycyclic aromatic hydrocarbon, endows the compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:
-
Formation of Bipyridine Intermediate:
Starting Materials: 3,3’-Bipyridine and an appropriate alkylating agent.
Reaction Conditions: The bipyridine is alkylated using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of Naphthalene Intermediate:
Starting Materials: Naphthalene and a suitable alkylating agent.
Reaction Conditions: Similar to the bipyridine intermediate, naphthalene is alkylated under basic conditions in a solvent like DMF.
-
Coupling Reaction:
Starting Materials: The bipyridine and naphthalene intermediates.
Reaction Conditions: The intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
化学反応の分析
Types of Reactions: 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine and naphthalene moieties.
Substitution: Nitrated or halogenated derivatives of the compound.
科学的研究の応用
1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea depends on its application:
In Coordination Chemistry: Acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety.
In Biological Systems: Interacts with biomolecules such as DNA through intercalation or groove binding, affecting biological processes.
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
1-Naphthylmethylamine: A simpler naphthalene derivative with applications in organic synthesis.
Uniqueness: 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of bipyridine and naphthalene moieties, which provides a distinct set of chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in various scientific fields.
This detailed overview covers the essential aspects of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea, from its synthesis to its applications and mechanisms of action
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-16-20-7-3-6-18-5-1-2-9-22(18)20)26-13-17-11-21(15-25-12-17)19-8-4-10-24-14-19/h1-12,14-15H,13,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOREPWCEXOCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


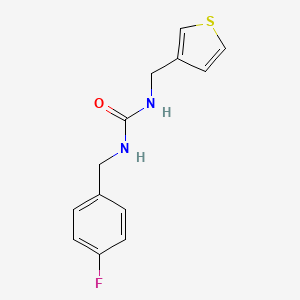
![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

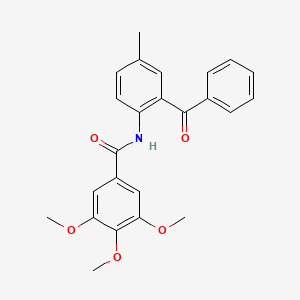
![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)
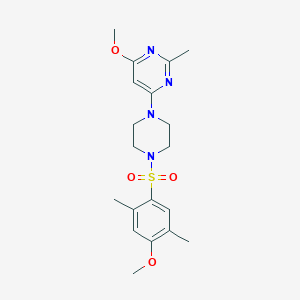
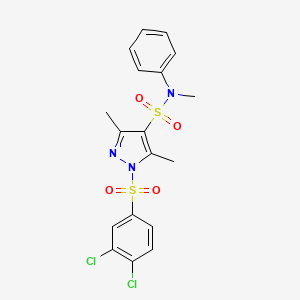
![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)
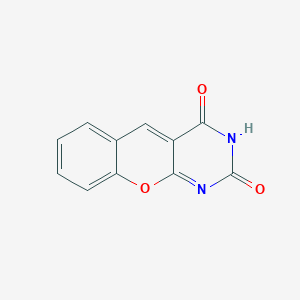
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)
![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)

